3,5-Dibromopicolinamide
Overview
Description
3,5-Dibromopicolinamide is a useful research compound. Its molecular formula is C6H4Br2N2O and its molecular weight is 279.92 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function
Mode of Action
The exact mode of action of 3,5-Dibromopicolinamide is currently unknown. It’s possible that it interacts with its targets in a way that modifies their activity, leading to changes in cellular processes . More detailed studies are required to understand how this compound interacts with its targets.
Biochemical Pathways
It’s plausible that it could influence various metabolic pathways, given the broad impact of similar compounds on biological systems .
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability and its overall effect in the body .
Result of Action
It’s likely that these effects would be closely tied to the compound’s mode of action and the biochemical pathways it affects .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Biological Activity
3,5-Dibromopicolinamide (DBPA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DBPA, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula CHBrNO and is characterized by the presence of bromine atoms at the 3 and 5 positions of the picolinamide structure. Its molecular structure is crucial for its interaction with biological targets.
The biological activity of DBPA primarily stems from its ability to interact with various cellular pathways. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic processes. The following are key mechanisms through which DBPA exerts its effects:
- Inhibition of Enzymatic Activity : DBPA has been shown to inhibit enzymes that are critical for cellular proliferation and survival, potentially making it a candidate for cancer therapy.
- Modulation of Gene Expression : It may influence gene expression profiles associated with apoptosis and cell cycle regulation.
Antimicrobial Activity
DBPA has demonstrated significant antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have indicated that DBPA exhibits cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study involving human breast cancer cells (MCF-7 line) showed that treatment with DBPA resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 15 µM after 48 hours of exposure.
Anti-inflammatory Effects
DBPA has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.
Safety and Toxicity
While DBPA shows promise as a therapeutic agent, understanding its safety profile is crucial. Toxicological assessments indicate that at lower concentrations, DBPA exhibits low toxicity in mammalian cell lines. However, further studies are required to fully elucidate its safety in vivo.
Properties
IUPAC Name |
3,5-dibromopyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBGQQDRRAVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858657 | |
Record name | 3,5-Dibromopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861018-86-2 | |
Record name | 3,5-Dibromopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.